2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9(13)12(17)16-7-3-10(4-8-16)11-5-6-15(2)14-11/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAUXLLBCFUXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-chloropropanone Derivatives
A common approach involves reacting 2-chloropropanone or its derivatives with a nucleophilic amine containing the 4-(1-methyl-1H-pyrazol-3-yl)piperidine moiety. The nitrogen atom of the piperidine acts as the nucleophile, displacing the chlorine atom on the propanone.
- Reaction conditions : Typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to enhance nucleophilicity.
- Base addition : A base like N-ethyl-N,N-diisopropylamine or triethylamine is often added to scavenge HCl formed during substitution.
- Temperature : Elevated temperatures around 100–130°C are used to drive the reaction to completion.
- Time : Reaction times vary from 3 to 16 hours depending on scale and reagent purity.
This method is supported by analogous reactions in related compounds where nucleophilic aromatic substitution or aliphatic substitution is employed to introduce amine substituents onto chloro-ketones.
Use of Piperidinyl Pyrazole Precursors
The 4-(1-methyl-1H-pyrazol-3-yl)piperidine intermediate is often synthesized separately by:
- Alkylation of piperidine with 1-methyl-1H-pyrazole-3-yl derivatives.
- Palladium-catalyzed Buchwald-type amination or Suzuki coupling to attach the pyrazole ring to the piperidine nitrogen or carbon.
Following this, the piperidinyl pyrazole is reacted with 2-chloropropanone to yield the final compound.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-methyl-1H-pyrazole-3-yl derivative + Piperidine | Pd-catalyzed coupling or alkylation | 4-(1-methyl-1H-pyrazol-3-yl)piperidine | 70–85 |
| 2 | 4-(1-methyl-1H-pyrazol-3-yl)piperidine + 2-chloropropanone | NMP or DMF, base (e.g., DIPEA), 100–130°C, 3–16 h | This compound | 60–75 |
Detailed Reaction Conditions and Optimization
- Solvent choice : Polar aprotic solvents such as NMP or DMF facilitate nucleophilic attack and stabilize intermediates.
- Base selection : Tertiary amines like DIPEA or N-ethyl-N,N-diisopropylamine neutralize HCl byproduct, preventing side reactions.
- Temperature control : Elevated temperatures accelerate reaction rates but require monitoring to avoid decomposition.
- Purification : After reaction completion, the mixture is cooled, diluted with ethyl acetate, washed with aqueous brine or NaCl solutions, and dried over anhydrous salts. Final purification is typically achieved by flash chromatography using silica gel with gradient elution (e.g., DCM/MeOH/NH4OH mixtures).
Research Findings and Yield Data
- Yields for the nucleophilic substitution step range from 60% to 75%, depending on reagent purity and reaction time.
- Side reactions are minimized by careful control of temperature and base concentration.
- The use of palladium-catalyzed coupling to form the pyrazolyl-piperidine intermediate offers high regioselectivity and functional group tolerance.
- Reaction monitoring by LC-MS confirms the formation of the desired compound with characteristic m/z values corresponding to the molecular ion.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Choice | Effect on Outcome |
|---|---|---|
| Solvent | NMP, DMF | Enhances nucleophilicity and solubility |
| Base | DIPEA, N-ethyl-N,N-diisopropylamine | Neutralizes HCl, prevents side reactions |
| Temperature | 100–130°C | Increases reaction rate, risk of decomposition if too high |
| Reaction time | 3–16 hours | Longer times improve conversion but may increase impurities |
| Purification method | Flash chromatography (silica gel) | Provides high purity product |
| Yield | 60–85% (overall) | Dependent on reaction optimization |
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one serves as a building block for the synthesis of more complex molecules. Its structural components allow chemists to create derivatives that may exhibit novel properties or enhanced activities.
Biology
Research has indicated that this compound possesses potential biological activities , including:
- Antimicrobial Activity: Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular processes or inhibition of enzyme function.
- Anticancer Properties: The compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, analogs have demonstrated efficacy in inducing apoptosis in cancer cell lines through modulation of specific signaling pathways .
Medicine
The compound is being explored as a lead compound in drug development. Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases. Preliminary studies suggest it could be effective against certain types of cancer and infections.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds similar to this compound:
Anticancer Activity Study
A notable study investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated:
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 70% | Induction of apoptosis |
| A549 (Lung) | 65% | Cell cycle arrest |
These findings suggest that compounds with similar structures could be promising candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Chloro-1-(4-(1-Methyl-1H-Pyrazol-3-yl)Piperidin-1-yl)Propan-1-One
- Key Differences : Positional isomerism (3-chloro vs. 2-chloro) alters steric and electronic properties.
- Properties: MW = 255.74 g/mol, identical to the target compound.
- Implications : Chlorine position may influence reactivity (e.g., nucleophilic substitution) or binding interactions in biological systems.
2-Chloro-1-{4-[6-(2-Methylpropyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Piperazin-1-yl}Propan-1-One
- Structure : Incorporates a pyrazolopyrimidine core and piperazine (vs. piperidine in the target).
- Properties: MW = 426.95 g/mol, logP = 4.6 (higher lipophilicity).
- Synthesis : Uses chloroacetyl chloride and piperazine, analogous to methods in and .
- Activity: Not specified, but pyrazolopyrimidines are often kinase inhibitors .
1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone Derivatives
- Structure: Tetrazole replaces pyrazole; ethanone backbone differs from propan-1-one.
- Synthesis : Reacts chloroacetyl chloride with piperidine ().
- Activity : Tetrazoles improve metabolic stability and are common in antihypertensive drugs (e.g., valsartan). This suggests divergent applications compared to pyrazole-containing analogues .
2-Chloro-1-(4-(Pyrimidin-2-yl)Phenyl)Piperazin-1-yl)Ethan-1-One
- Structure: Piperazine with pyrimidine substituent; shorter carbonyl chain (ethanone vs. propanone).
- Synthesis : Chloroacetyl chloride and pyrimidine-piperazine intermediate ().
- Implications : Pyrimidine’s hydrogen-bonding capacity may enhance target selectivity in enzyme inhibition .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes : Chloroacetyl chloride is a common reagent for introducing chlorine and carbonyl groups in analogues (Evidences 2, 8, 9). Stereochemical separation, as in , may be critical for chiral variants of the target compound.
- Biological Relevance: Pyrazole and pyrimidine derivatives (Evidences 4, 7, 8) exhibit antitumor, antimicrobial, and kinase-inhibiting activities.
- Physicochemical Trends : Lipophilicity (logP) varies significantly; the pyrazolopyrimidine derivative (logP = 4.6) may have better membrane permeability but poorer solubility than the target compound .
Biological Activity
2-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound notable for its complex structure, which includes a pyrazole ring, a piperidine ring, and a chlorinated propanone moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18ClN3O. Its IUPAC name reflects its structural components, highlighting the presence of both the pyrazole and piperidine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClN3O |
| Molecular Weight | 253.74 g/mol |
| CAS Number | 2098088-85-6 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The piperidine ring is formed via cyclization of a suitable precursor under basic conditions. The chlorination step introduces the chlorine atom into the propanone moiety, completing the synthesis process.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study evaluated several pyrazole derivatives, including those similar to this compound, for their effectiveness against various pathogens. The most active derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound ID | MIC (μg/mL) | Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.30 | Escherichia coli |
| 10 | 0.35 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of compounds featuring pyrazole and piperidine structures has been investigated in various studies. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation through modulation of specific signaling pathways.
A study highlighted that certain pyrazole-containing compounds inhibited cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound ID | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 5.0 | MCF7 (Breast cancer) |
| B | 7.5 | HeLa (Cervical cancer) |
| C | 10.0 | A549 (Lung cancer) |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through its functional groups. The presence of both the pyrazole and piperidine rings may facilitate these interactions, leading to modulation of various biochemical pathways .
Case Studies
Several case studies have documented the biological effects of compounds structurally related to this compound:
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results indicated that derivatives containing similar structural motifs exhibited potent activity against resistant strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of pyrazole derivatives in vitro, revealing that some compounds significantly inhibited cell growth in various cancer cell lines while displaying low toxicity to normal cells .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via Mannich reactions or multicomponent coupling involving pyrazole and piperidine precursors. Key steps include:
- Use of 4-(1-methyl-1H-pyrazol-3-yl)piperidine as a core intermediate, with chloroacetone or α-chloroketone derivatives for alkylation (e.g., under reflux with a base like KCO) .
- Purification via column chromatography (ethyl acetate/hexane gradients) to isolate the product from unreacted reagents or byproducts .
- Critical parameters: Temperature control (e.g., –20°C for diazomethane reactions), solvent choice (dichloromethane for low-polarity intermediates), and stoichiometric ratios to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data .
- NMR spectroscopy : H and C NMR can verify the piperidine and pyrazole ring environments. Key signals include:
- Piperidine protons at δ 2.5–3.5 ppm (axial/equatorial splitting).
- Pyrazole C-3 proton at δ 6.5–7.0 ppm (deshielded due to conjugation) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z ~280–300 for typical derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields or purity when replicating published synthesis protocols?
- Methodological Answer :
- Variable Analysis : Systematically test reaction parameters (e.g., solvent polarity, temperature gradients, catalyst loadings). For example, dichloromethane may stabilize intermediates better than THF in alkylation steps .
- Byproduct Identification : Use HPLC-MS to detect impurities. If a chlorinated byproduct is observed, consider reducing excess chloroacetone or adding a scavenger (e.g., molecular sieves) .
- Crystallization Optimization : Twinned crystals or low-resolution data (common with flexible piperidine rings) require iterative refinement in SHELXL and validation via R-factor convergence (<0.08) .
Q. What strategies are recommended for designing bioactivity studies targeting the pyrazole and piperidine moieties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare activity against analogs with substituted pyrazoles (e.g., 3,5-dimethylpyrazole derivatives in ) or modified piperidine rings (e.g., N-alkylation effects) .
- Assay Design : Prioritize targets where pyrazole-piperidine hybrids are known to act (e.g., kinase inhibition, neurotransmitter receptor modulation). Use molecular docking to predict binding to proteins like COX-2 or NMDA receptors .
- Data Validation : Cross-validate in vitro results with in vivo models (e.g., neuropathic pain assays) and correlate pharmacokinetic properties (logP, solubility) with structural features .
Q. How should researchers address conflicting crystallographic data for similar compounds with flexible substituents?
- Methodological Answer :
- Dynamic Disorder Modeling : Use SHELXL’s PART and SUMP instructions to model disordered piperidine or pyrazole rings. Apply TLS refinement for anisotropic thermal motion .
- Comparative Analysis : Benchmark against high-resolution datasets of related structures (e.g., and for pyrazole-piperidine conformers). Discrepancies in bond lengths >0.02 Å may indicate overfitting .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical geometries, focusing on dihedral angles and steric strain .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound vary across studies, and how can this be resolved?
- Methodological Answer :
- Solvent Effects : Proton shifts in CDCl vs. DMSO-d can differ due to hydrogen bonding. For consistency, report spectra in a standardized solvent .
- Tautomeric Equilibria : Pyrazole rings may exhibit prototropic tautomerism (e.g., 1H vs. 2H forms). Use variable-temperature NMR to detect exchange broadening and confirm the dominant tautomer .
- Impurity Peaks : Trace solvents (e.g., ethyl acetate) or starting materials (e.g., unreacted piperidine) can obscure signals. Purify via preparative TLC and reacquire spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
